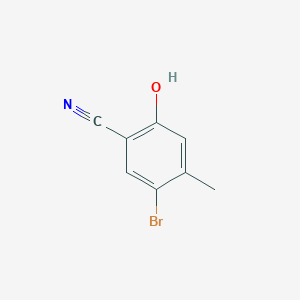![molecular formula C13H15BClF3O3 B13941668 1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-](/img/structure/B13941668.png)
1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- is a boron-containing compound with significant applications in organic synthesis and materials science. This compound is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial processes.
準備方法
The synthesis of 1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids with diols to form cyclic boronate esters. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yields and purity .
化学反応の分析
1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
科学的研究の応用
1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
作用機序
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research .
類似化合物との比較
Compared to other boron-containing compounds, 1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl- stands out due to its unique combination of functional groups, which enhance its reactivity and stability. Similar compounds include:
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Known for its use in organic synthesis.
2,4-Diethyl-1,3,2-dioxaborolane: Used in the production of polymers and other materials.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Applied in biological studies and drug development.
These compounds share similar structural features but differ in their specific applications and reactivity profiles, highlighting the versatility of boron-containing compounds in various fields.
特性
分子式 |
C13H15BClF3O3 |
|---|---|
分子量 |
322.52 g/mol |
IUPAC名 |
2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BClF3O3/c1-12(2)13(3,4)21-14(20-12)10-8(16)5-7(15)6-9(10)19-11(17)18/h5-6,11H,1-4H3 |
InChIキー |
NBNBFTGNYCWIGN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















